2-Pyridoylurea
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Overview
Description
2-Pyridoylurea is an organic compound that features a pyridine ring attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyridoylurea can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxylic acid with phosgene to form 2-pyridinecarbonyl chloride, which is then reacted with urea to yield the desired product . Another method involves the direct reaction of 2-pyridinecarboxylic acid with urea in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridoylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
Scientific Research Applications
2-Pyridoylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Pyridoylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Pyridinylcarbonyl)urea
- 1-(4-Pyridinylcarbonyl)urea
- N-Phenyl-N’-pyridinylurea
Uniqueness
2-Pyridoylurea is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-carbamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
InChI Key |
NPGJVJULNOPWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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